3-(Oxan-3-yloxy)propanoicacid

Description

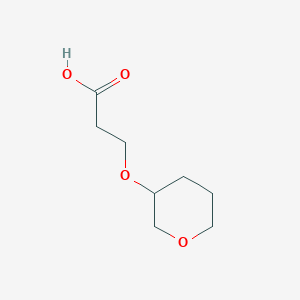

3-(Oxan-3-yloxy)propanoic acid is a propanoic acid derivative featuring an ether linkage between the oxane (tetrahydropyran) ring and the propanoic acid backbone. The latter has a molecular formula of C₈H₁₄O₃, a molecular weight of 158.2 g/mol, and a six-membered oxygen-containing ring directly attached to the propanoic acid chain. The ether-linked variant likely exhibits distinct physicochemical properties due to the oxygen bridge, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

3-(oxan-3-yloxy)propanoic acid |

InChI |

InChI=1S/C8H14O4/c9-8(10)3-5-12-7-2-1-4-11-6-7/h7H,1-6H2,(H,9,10) |

InChI Key |

USODPCHSSURHPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)OCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-yloxy)propanoic acid typically involves the reaction of oxane derivatives with propanoic acid under specific conditions. One common method includes the use of oxane-3-ol and propanoic acid in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of 3-(Oxan-3-yloxy)propanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxane ring while achieving efficient conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-yloxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted oxane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Oxan-3-yloxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and propanoic acid moiety contribute to its binding affinity and reactivity. The compound may modulate biochemical pathways by acting as a substrate or inhibitor, influencing various cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-(oxan-3-yl)propanoic acid and its analogs based on substituent type, molecular properties, and inferred biological activities:

Key Observations:

- Substituent Effects: Aliphatic vs. Aromatic: Oxane-substituted derivatives (e.g., 3-(oxan-3-yl)propanoic acid) are less polar than aromatic analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid, affecting solubility and membrane permeability . Electron-Withdrawing Groups: Nitro and fluorine substituents (e.g., in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) enhance acidity and reactivity compared to aliphatic ethers . Heteroatoms: Sulfur in 3-(2-thienyl)propanoic acid introduces unique electronic properties, enabling coordination chemistry applications .

Antioxidant Activity:

- Similar phenolic propanoic acids, such as 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, show antimicrobial activity against Mycobacterium smegmatis (MIC₅₀ = 33.3 μg/mL) .

Pharmaceutical Relevance:

- 3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid is a key intermediate in drug discovery, leveraging fluorophenyl groups for enhanced bioavailability and target binding .

Biological Activity

3-(Oxan-3-yloxy)propanoic acid, a compound characterized by its unique oxane ring structure and propanoic acid moiety, has garnered interest in various scientific fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

3-(Oxan-3-yloxy)propanoic acid is defined by the following structural features:

- Oxane Ring : Contributes to the compound's stability and potential interactions with biological targets.

- Propanoic Acid Moiety : Facilitates hydrogen bonding and electrostatic interactions, enhancing its biological relevance.

The biological activity of 3-(oxan-3-yloxy)propanoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxane ring enhances binding to active sites, while the propanoic acid component participates in crucial interactions that modulate enzyme or receptor activity, leading to various biological effects.

1. Anti-inflammatory Properties

Research indicates that 3-(oxan-3-yloxy)propanoic acid may exhibit anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Activity

Studies have explored the antimicrobial properties of 3-(oxan-3-yloxy)propanoic acid, particularly against Gram-positive bacteria. The compound's structural characteristics may enhance its ability to disrupt bacterial cell walls or metabolic processes, making it a candidate for further development as an antimicrobial agent.

3. Enzyme Modulation

The compound serves as a probe in studying enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to elucidate biochemical pathways and enzyme kinetics, contributing valuable insights into metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme modulation | Interaction with specific enzymes |

Case Study: Enzyme Interaction

In a study investigating the interaction of 3-(oxan-3-yloxy)propanoic acid with urease, it was found that the compound inhibited urease activity effectively, suggesting its potential as a therapeutic agent against urea-splitting bacteria . This finding highlights the importance of further exploring the compound's role in enzyme inhibition and its implications for treating infections caused by urease-producing organisms.

Potential Applications

The diverse biological activities of 3-(oxan-3-yloxy)propanoic acid suggest several potential applications:

- Medicinal Chemistry : Development of new anti-inflammatory or antimicrobial drugs.

- Biochemical Research : Use as a tool for studying enzyme mechanisms and metabolic pathways.

- Industrial Applications : Potential use in synthesizing polymers or resins due to its reactive properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.